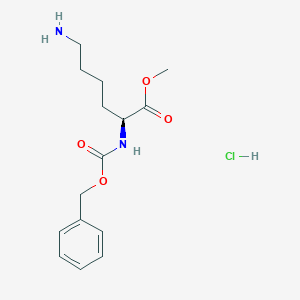

(S)-6-Amino-2-(((benzyloxy)carbonyl)amino)hexanoate de méthyle chlorhydrate

Vue d'ensemble

Description

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is a synthetic organic compound often used in chemical and pharmaceutical research. This compound is notable for its role as an intermediate in the synthesis of various biologically active molecules, including peptides and amino acid derivatives. Its structure includes a methyl ester, an amino group, and a benzyloxycarbonyl-protected amino group, making it a versatile building block in organic synthesis.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Antagonism of Toll-Like Receptors (TLRs) :

- Research indicates that compounds similar to (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride can act as antagonists or inhibitors for Toll-like receptors, particularly TLR7 and TLR8. This activity is crucial for developing treatments for autoimmune diseases and conditions characterized by TLR activation, such as systemic lupus erythematosus (SLE) and lupus nephritis .

- Drug Delivery Systems :

-

Peptide Synthesis :

- As a derivative of lysine, this compound can serve as a building block in peptide synthesis, particularly in the development of peptide-based therapeutics. The benzyloxycarbonyl (Cbz) protecting group is commonly used to protect amino groups during synthesis, facilitating the formation of complex peptide structures .

Biochemical Research

- Protein Modification :

-

Enzyme Inhibition Studies :

- Compounds like (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride are often used in studies aimed at understanding enzyme kinetics and inhibition mechanisms. By inhibiting specific enzymes, researchers can elucidate metabolic pathways and identify potential therapeutic targets .

Case Study 1: TLR Inhibition in Autoimmune Disease Models

A study investigated the effects of a related compound on TLR7 and TLR8 activation in murine models of systemic lupus erythematosus. The results demonstrated that treatment with the compound significantly reduced disease markers, including anti-dsDNA antibody levels and proteinuria, indicating its potential as a therapeutic agent for autoimmune disorders .

Case Study 2: Peptide Therapeutics Development

In a series of experiments aimed at synthesizing novel peptide therapeutics, researchers utilized (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride as a key intermediate. The resulting peptides exhibited enhanced stability and bioactivity compared to their unmodified counterparts, showcasing the compound's utility in drug development .

Mécanisme D'action

Target of Action

The primary target of (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, also known as Z-LYS-OME HCL, is the amino group of lysine residues in peptide chains . The compound interacts with these targets during the process of peptide synthesis, where it plays a crucial role in the assembly of peptides with specific sequences and structures .

Mode of Action

The compound acts by temporarily blocking the reactivity of the lysine amino group, allowing for selective reactions at other sites within the peptide chain . Its mechanism of action involves the formation of a stable amide bond with the lysine amino group, which prevents unwanted side reactions during peptide synthesis . This process is known as “protection” in peptide synthesis, where the compound serves as a protecting group for the amino group of lysine .

Biochemical Pathways

The compound’s action affects the biochemical pathway of peptide synthesis. By blocking the reactivity of the lysine amino group, it allows for the controlled and precise assembly of peptides with specific sequences and structures .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the resulting peptides that are synthesized. By serving as a protecting group for the lysine amino group, the compound enables the synthesis of peptides with specific sequences and structures . This can facilitate the production of peptides for various applications, from research to pharmaceutical development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride typically involves several steps:

Starting Material: The synthesis begins with L-lysine, an essential amino acid.

Protection of Amino Group: The amino group of L-lysine is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.

Esterification: The carboxyl group of the protected lysine is then esterified using methanol and an acid catalyst to form the methyl ester.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride follows similar steps but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.

Quality Control: Analytical methods like HPLC and NMR spectroscopy are employed to ensure the purity and consistency of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions to yield the free amine.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Various electrophiles can be used, such as acyl chlorides or alkyl halides, under basic conditions.

Major Products

Hydrolysis: Produces the corresponding carboxylic acid.

Deprotection: Yields the free amine.

Substitution: Forms substituted amides or alkylated amines, depending on the electrophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-Methyl 6-amino-2-(((tert-butoxycarbonyl)amino)hexanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.

(S)-Methyl 6-amino-2-(((fluorenylmethoxycarbonyl)amino)hexanoate: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.

(S)-Methyl 6-amino-2-(((acetoxy)carbonyl)amino)hexanoate: Features an acetoxycarbonyl protecting group.

Uniqueness

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is unique due to its specific protecting group, which offers distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is crucial.

By understanding the detailed properties and applications of (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, researchers can better utilize this compound in various scientific and industrial contexts.

Activité Biologique

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, also known as Z-Lys-OMe·HCl, is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug development and biochemical research. This article explores its biological activity, synthesis, and relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃ClN₂O₄ |

| Molecular Weight | 330.81 g/mol |

| CAS Number | 26348-68-5 |

| MDL Number | MFCD00077025 |

| Storage Conditions | Freezer |

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride functions primarily as a substrate for proteolytic enzymes such as papain. The benzyloxycarbonyl (Z) group serves as a protective moiety for the amino group, which can be selectively removed to facilitate further reactions or modifications in peptide synthesis .

Enzymatic Activity

Recent studies have demonstrated that compounds similar to (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride can exhibit significant inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in various diseases, including cancer. The biological evaluation of related compounds has shown IC50 values ranging from 14 nM to 67 nM against specific HDAC isoforms, indicating potent inhibitory activity .

Case Studies and Research Findings

- Antimalarial Activity : A study involving the conjugation of amino acids with bioactive heterocycles reported that derivatives containing lysine exhibited enhanced antimalarial properties against Plasmodium species. This suggests that compounds like (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride could be explored for similar therapeutic applications .

- Cytotoxicity Assessments : In vitro cytotoxicity studies on synthesized conjugates showed varying degrees of activity against cancer cell lines. Compounds with specific functional groups demonstrated significant inhibition of cell proliferation, highlighting the potential utility of (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride as a lead compound in anticancer drug development .

- Peptide Synthesis Applications : The compound is utilized as an intermediate in peptide synthesis, particularly for generating lysine derivatives. Its ability to form stable amide bonds under mild conditions makes it valuable for developing peptide-based therapeutics .

Propriétés

IUPAC Name |

methyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPJBBBQIKFKEB-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475072 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26348-68-5 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.